1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one
Overview
Description
1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is characterized by its unique imidazo[4,5-c]pyridine core structure, which is fused with a cyclopropyl group. It is typically found as a white to yellow solid or powder .
Mechanism of Action
Target of Action
The primary targets of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.
Preparation Methods
The synthesis of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one involves several steps:
Initial Reaction: The starting material, 10a1 (4g, 26mmol), is reacted with cyclopropylamine (4.5mL, 64.9mmol) and N,N-diisopropylethylamine (8.9mL, 54mmol) in ethanol (15mL) under reflux for 3 hours.
Hydrogenation: The intermediate product (3.8g, 21mmol) is hydrogenated in the presence of palladium on carbon (10%, 760mg) in ethanol (32mL) at 50 psi for 2 hours.
Cyclization: The resulting intermediate (2g, 13.4mmol) is dissolved in acetonitrile (40mL) and reacted with carbonyldiimidazole (2.2g, 13.4mmol) at room temperature for 1 hour.
Chemical Reactions Analysis
1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one has several applications in scientific research:
Comparison with Similar Compounds
1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one can be compared with other similar compounds, such as:
1-Cyclopropyl-1,3-dihydroimidazo[4,5-b]pyridine-2-one: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyridine ring.
1-Cyclopropyl-1,3-dihydroimidazo[4,5-d]pyridine-2-one: Another structural isomer with different biological activities and chemical properties.
The uniqueness of this compound lies in its specific imidazo[4,5-c]pyridine core structure, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-cyclopropyl-3H-imidazo[4,5-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-11-7-5-10-4-3-8(7)12(9)6-1-2-6/h3-6H,1-2H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPBTNNOXCHJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=NC=C3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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